9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Description
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a methyl group at position 9, an oxo group at position 4, and a carbonitrile substituent at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7-3-2-4-13-9(7)12-6-8(5-11)10(13)14/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFTDQUXJUEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This method is efficient, environmentally friendly, and yields good results.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of supramolecular catalysts like β-cyclodextrin has been explored for the synthesis of similar compounds. This approach is advantageous due to its biodegradability and reusability .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, malanonitrile, and 2-aminopyridine. The reactions are typically carried out in aqueous media under controlled temperature and ultrasonication .
Major Products Formed
Scientific Research Applications
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been evaluated for its antibacterial activity against various bacterial strains.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s keto oxygen atom and nitrogen atoms play crucial roles in binding to metal ions and other molecular targets, facilitating various biochemical reactions . This binding can influence the activity of enzymes and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- PEG-400 and bleaching earth clay () offer eco-friendly, high-efficiency synthesis compared to traditional organic solvents.
- Silica sulfuric acid () drastically reduces reaction times (minutes vs. hours) due to strong acid catalysis.
Reactivity and Functionalization
- Methylthio Group: The -SMe group at position 2 () serves as a leaving group, enabling nucleophilic substitutions with amines, phenols, or active methylene compounds .
- Carbonitrile Group : The 3-CN group participates in cyclization reactions, forming polycyclic heterocycles (e.g., pyrimido[1,6-a]pyrimidines in ) .
- Oxo and Imino Groups: The 4-oxo/4-imino moieties influence hydrogen-bonding interactions and tautomerism, affecting solubility and crystallinity .
Physical and Spectral Properties
Biological Activity
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 178.17 g/mol
Research indicates that compounds similar to 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile exhibit various biological activities, primarily through the inhibition of key enzymes and pathways involved in cellular processes.
- Dihydrofolate Reductase (DHFR) Inhibition :
- Antiviral Activity :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
